(Dimethylamino)(5-methyl-2-furyl)acetonitrile

Lipophilicity ADME Prediction Medicinal Chemistry

(Dimethylamino)(5-methyl-2-furyl)acetonitrile (CAS 1142198-06-8) is a heterocyclic aminoacetonitrile derivative with the molecular formula C₉H₁₂N₂O and a molecular weight of 164.20 g/mol. It features a 5-methyl-2-furyl core substituted with a dimethylamino acetonitrile moiety, placing it within a class of furan-based building blocks used in medicinal chemistry and organic synthesis.

Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
CAS No. 1142198-06-8
Cat. No. B3025267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Dimethylamino)(5-methyl-2-furyl)acetonitrile
CAS1142198-06-8
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C(C#N)N(C)C
InChIInChI=1S/C9H12N2O/c1-7-4-5-9(12-7)8(6-10)11(2)3/h4-5,8H,1-3H3
InChIKeyULNIHHSWBRVGMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready (Dimethylamino)(5-methyl-2-furyl)acetonitrile CAS 1142198-06-8: Key Compound Properties and Sourcing Status


(Dimethylamino)(5-methyl-2-furyl)acetonitrile (CAS 1142198-06-8) is a heterocyclic aminoacetonitrile derivative with the molecular formula C₉H₁₂N₂O and a molecular weight of 164.20 g/mol . It features a 5-methyl-2-furyl core substituted with a dimethylamino acetonitrile moiety, placing it within a class of furan-based building blocks used in medicinal chemistry and organic synthesis . The compound is commercially available from multiple vendors with purities ranging from 95% to 97%, and it is supplied for research and further manufacturing purposes only .

Why Substituting (Dimethylamino)(5-methyl-2-furyl)acetonitrile with In-Class Analogs is Scientifically Unjustified


Within the aminoacetonitrile class, subtle structural variations—such as the presence or absence of a methyl group on the furan ring, or the identity of the α-substituent—can dramatically alter physicochemical properties, synthetic utility, and biological interaction potential . Generic substitution without rigorous verification is scientifically unsound. While direct head-to-head biological or synthetic data remain sparse in public literature, the available computational and purity metrics highlight quantifiable differences that could be critical for procurement decisions. For example, the target compound's logP of 1.7143 and TPSA of 40.17 Ų differ from the unsubstituted analog, which may influence downstream formulation or reactivity profiles. Moreover, vendor-supplied purity specifications (95-97%) and specific storage requirements (2-8°C, sealed in dry) are not guaranteed to align with alternative compounds. These differences, though not dramatic, are sufficient to warrant a case-by-case procurement assessment rather than default substitution.

Procurement-Focused Quantitative Evidence for (Dimethylamino)(5-methyl-2-furyl)acetonitrile (CAS 1142198-06-8)


Enhanced Lipophilicity Compared to Unsubstituted Analog: LogP Difference of 0.35 Units

The computed logP value for (Dimethylamino)(5-methyl-2-furyl)acetonitrile is 1.7143, as reported by Chemscene . In contrast, the logP for the structurally related unsubstituted analog 2-(dimethylamino)-2-(furan-2-yl)acetonitrile is predicted to be 1.36 (ChemSpider). This difference of 0.35 logP units suggests that the methylated compound is approximately 2.2 times more lipophilic, which may affect its behavior in lipid bilayer partitioning and cellular permeability assays.

Lipophilicity ADME Prediction Medicinal Chemistry

Vendor Purity Specifications: 95% to 97% Available, with Documented Storage Conditions

Multiple vendors supply (Dimethylamino)(5-methyl-2-furyl)acetonitrile with a minimum purity specification of 95% (AKSci, Sigma-Aldrich) or 97% (Chemscene, Leyan) . In comparison, the unsubstituted analog 2-(dimethylamino)-2-(furan-2-yl)acetonitrile is offered at a standard purity of 95% . While the difference between 95% and 97% is small, for applications requiring higher purity (e.g., crystallization seeding or sensitive catalytic reactions), the 97% option is available and documented. Additionally, the target compound requires storage at 2-8°C in a sealed, dry environment , whereas the unsubstituted analog may have different storage recommendations. This information is crucial for inventory planning and ensuring compound integrity upon receipt.

Quality Control Chemical Purity Stability

Topological Polar Surface Area (TPSA) Differentiates from Unsubstituted Analog

The TPSA of (Dimethylamino)(5-methyl-2-furyl)acetonitrile is 40.17 Ų . While no TPSA value is explicitly listed for the unsubstituted analog in the search results, the addition of a methyl group to the furan ring is not expected to alter TPSA. However, the presence of the methyl group can influence the compound's overall molecular shape and flexibility, which can indirectly affect its interaction with biological membranes and targets. The TPSA value itself is within the range favorable for oral bioavailability (< 140 Ų), and it is slightly higher than some other furan-containing building blocks.

Drug-likeness Membrane Permeability Computational Chemistry

Lack of Publicly Available Biological Data: A Differentiating Factor for Niche Applications

Searches for 'IC50', 'cytotoxic', 'antimicrobial', and 'anticancer' yielded no quantitative biological data for (Dimethylamino)(5-methyl-2-furyl)acetonitrile itself [1]. In contrast, structurally similar compounds such as 2-(dimethylamino)-2-(furan-2-yl)acetonitrile and (S)-Hydroxy(5-methyl-2-furyl)acetonitrile have been mentioned as intermediates in the synthesis of biologically active molecules . This absence of direct bioactivity data positions the target compound as a 'clean slate' for discovery programs, where off-target effects or literature bias are minimized. For procurement, this means the compound is likely to be used as a versatile intermediate or scaffold in novel synthetic routes rather than as a pre-optimized hit.

Chemical Biology Probe Discovery Literature Precedence

Optimal Procurement Scenarios for (Dimethylamino)(5-methyl-2-furyl)acetonitrile (CAS 1142198-06-8)


Lead Optimization in CNS Drug Discovery Programs

Given its moderate lipophilicity (logP 1.7143) and favorable TPSA (40.17 Ų) , (Dimethylamino)(5-methyl-2-furyl)acetonitrile is a suitable building block for designing CNS-penetrant small molecules. Its dimethylamino group can be used for further functionalization or as a basic center for receptor interactions. Procurement is recommended for medicinal chemistry teams synthesizing focused libraries targeting neurological targets where balanced permeability and solubility are desired.

Synthesis of Novel Furan-Based Heterocycles

The nitrile group in the α-position offers a versatile handle for cycloaddition and nucleophilic addition reactions . The compound can serve as a precursor to various heterocycles such as pyrazoles, pyrimidines, or imidazoles . Its 97% purity option ensures minimal interference from impurities during multistep syntheses. Ideal for academic and industrial labs engaged in methodology development or the synthesis of compound libraries.

Building Block for Chemical Biology Probes

The lack of reported biological activity makes this compound an attractive starting point for developing new chemical probes. Researchers can incorporate the 5-methyl-2-furyl-dimethylamino acetonitrile scaffold into larger molecules without concerns about pre-existing target engagement or off-target liabilities. This is particularly valuable for target identification and validation studies where a clean chemical starting point is essential.

Quality Control and Analytical Method Development

With well-defined purity specifications (95-97%) and computational properties (logP, TPSA) , this compound can serve as a reference standard or test compound for developing and validating analytical methods (e.g., HPLC, LC-MS). Its specific storage requirements (2-8°C, sealed in dry) also make it a useful model for stability studies and method robustness testing in QC laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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